2-Hydroxyazulene
Overview
Description
2-Hydroxyazulene is an aromatic hydrocarbon with the molecular formula C₁₀H₈O. It is a derivative of azulene, which is known for its unique structure comprising fused five- and seven-membered rings. Unlike its isomer naphthalene, which is colorless, azulene and its derivatives, including this compound, exhibit a striking blue color.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyazulene can be synthesized through several methods. One common approach involves the hydrolysis of 2-methoxyazulene using hydrobromic acid . Another method includes the reaction of cycloheptatriene with dichloroketene, followed by subsequent reactions to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including hydrolysis and cycloaddition reactions. The choice of method depends on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyazulene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions occur at specific positions on the azulene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted azulenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxyazulene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyazulene and its derivatives involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators. The compound’s unique structure allows it to interact with biological membranes and proteins, modulating their functions .
Comparison with Similar Compounds
Guaiazulene: Another azulene derivative known for its anti-inflammatory properties.
Chamazulene: Found in chamomile oil, known for its soothing effects.
Naphthalene: An isomer of azulene, but lacks the unique color and some of the biological activities of azulene derivatives.
Uniqueness: 2-Hydroxyazulene stands out due to its specific hydroxyl group, which imparts unique reactivity and biological properties.
Properties
IUPAC Name |
azulen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMKWDVUTHKNMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472607 | |
Record name | 2-Hydroxyazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19384-00-0 | |
Record name | 2-Hydroxyazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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